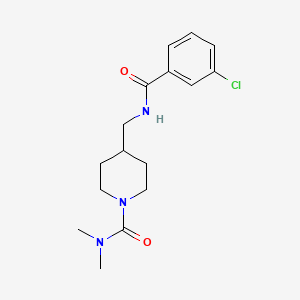

4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of N-(chloromethyl)-3-chlorobenzamide with triethylamine in dry acetone . Further details on the specific synthetic route would require additional literature review.

Molecular Structure Analysis

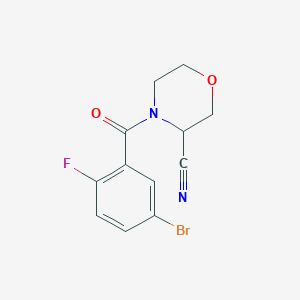

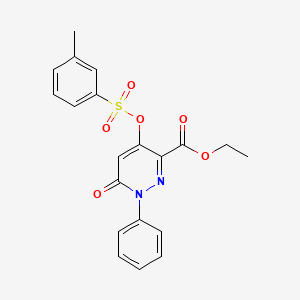

The molecular structure of 4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide consists of a piperidine ring with a chlorobenzamide substituent. The chlorine atom is attached to the benzene ring, and the amide group is linked to the piperidine nitrogen. The overall structure contributes to its biological activity and reactivity .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including hydrolysis, substitution, and oxidation. Specific reaction pathways would depend on reaction conditions and functional groups present .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has focused on the synthesis and evaluation of various carboxamide derivatives, including compounds similar to "4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide," for their anticancer properties. For example, studies on acridine and benzodifuranyl derivatives have shown significant potential in inhibiting tumor growth and inducing cytotoxic effects in cancer cells. These compounds exhibit a range of activities against different cancer cell lines, including leukemia, lung carcinoma, and colon tumors, highlighting their potential as broad-spectrum antitumor agents.

- Synthesis and Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for growth inhibitory properties against murine leukemia and human leukemia cell lines, demonstrating potent cytotoxicity with some compounds achieving IC(50) values less than 10 nM (Deady et al., 2003).

- Structural-Activity Relationships : The study of substituted bis(acridine-4-carboxamides) has revealed their superior potencies in cell lines, including those resistant to topoisomerase II inhibitors, suggesting a significant role in developing new cancer treatments (Gamage et al., 1999).

Herbicidal Utility

Compounds with benzamide moieties have been explored for their herbicidal activity, showing effectiveness against annual and perennial grasses, thus indicating their potential agricultural applications.

- Herbicidal Applications : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a group of benzamides with herbicidal activity, offering insights into the development of new agricultural chemicals (Viste et al., 1970).

DNA Interaction Studies

The interaction of these compounds with DNA has been a subject of interest, particularly in understanding the mechanisms underlying their biological activities, which is crucial for designing more effective therapeutic agents.

- DNA Binding Properties : Research into the DNA binding properties of new derivatives of amsacrine, such as N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino)phenylamino]-4-acridinecarboxamide, has shown significant implications for antitumor activity and DNA interaction mechanisms (Baguley et al., 1984).

Eigenschaften

IUPAC Name |

4-[[(3-chlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-19(2)16(22)20-8-6-12(7-9-20)11-18-15(21)13-4-3-5-14(17)10-13/h3-5,10,12H,6-9,11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULISYGVMIQRBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-chlorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

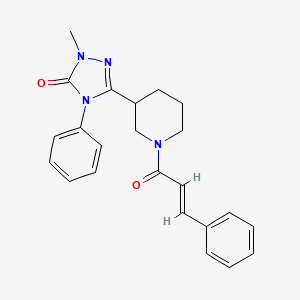

![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2739791.png)

![N-[2-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2739794.png)

![1-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2739801.png)

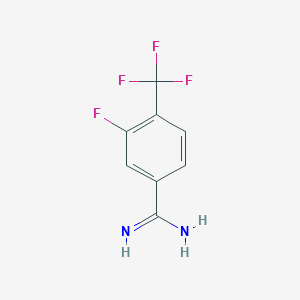

![4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2739804.png)

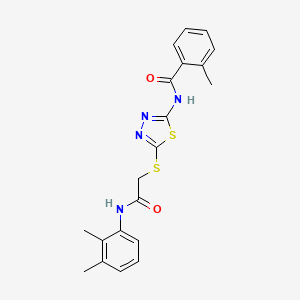

![4-butoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2739810.png)